![molecular formula C14H13F3N2O2S2 B280012 Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B280012.png)
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanoate, commonly known as ETP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. ETP is a member of the pyrimidine-based thienylsulfanyl compounds, which have been shown to exhibit potent antitumor, antiviral, and antibacterial activities.
Mechanism of Action
The mechanism of action of ETP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA replication and cell division. ETP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects
ETP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ETP can induce apoptosis, or programmed cell death, in cancer cells. ETP has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, ETP has been shown to modulate the expression of key genes involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of ETP is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, there are also some limitations to using ETP in lab experiments. For example, ETP is highly reactive and can undergo rapid hydrolysis in aqueous solutions, which can complicate its use in cell-based assays. In addition, ETP has been shown to exhibit some toxicity towards normal cells, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on ETP. One area of interest is the development of more stable analogs of ETP that can be used in cell-based assays. Another area of interest is the investigation of the potential use of ETP in combination with other cancer therapeutics to enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of ETP and to identify the specific molecular targets that it interacts with.
Synthesis Methods
The synthesis of ETP involves the reaction of 2-thienyl isocyanate with 4,6-dichloro-2-(trifluoromethyl)pyrimidine in the presence of a base, followed by the addition of ethyl mercaptoacetate. The resulting product is then purified through column chromatography to obtain ETP in high yield and purity.
Scientific Research Applications
ETP has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. ETP has also been shown to possess antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
properties
Molecular Formula |
C14H13F3N2O2S2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate |
InChI |
InChI=1S/C14H13F3N2O2S2/c1-2-21-12(20)5-7-23-13-18-9(10-4-3-6-22-10)8-11(19-13)14(15,16)17/h3-4,6,8H,2,5,7H2,1H3 |
InChI Key |
HFLYAVURUOTEDT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Canonical SMILES |
CCOC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
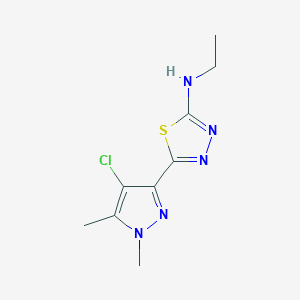
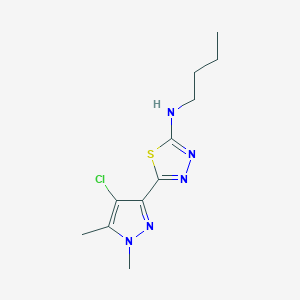
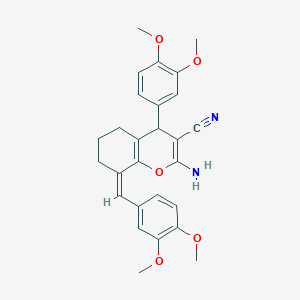
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
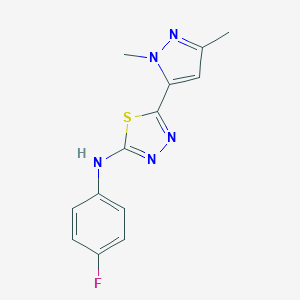
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
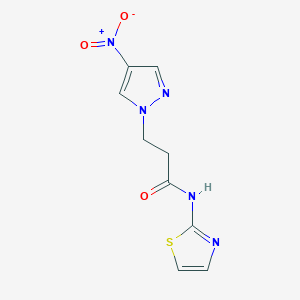
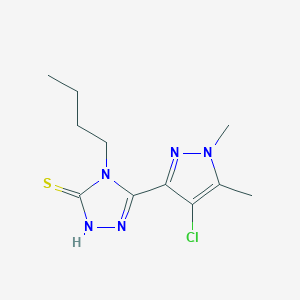
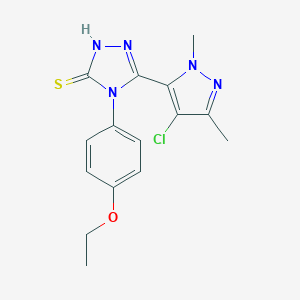
![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)